![molecular formula C21H29NO6S B1406982 Diisopropyl 2-tosyl-2-azaspiro[3.3]heptane-6,6-dicarboxylate CAS No. 1237542-10-7](/img/structure/B1406982.png)
Diisopropyl 2-tosyl-2-azaspiro[3.3]heptane-6,6-dicarboxylate
Descripción general
Descripción
Diisopropyl 2-tosyl-2-azaspiro[3.3]heptane-6,6-dicarboxylate, also known as DITA, is a synthetic organic compound used in a variety of scientific research applications. It is a substituted azaspiro compound that contains two isopropyl groups and two carboxyl groups. It is a colorless, crystalline solid with a melting point of 192-195°C. DITA is typically used in organic synthesis, as a ligand in coordination chemistry, and as a catalyst in various reactions.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Synthesis of Related Compounds : Studies have focused on synthesizing various related compounds, such as substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates, which are obtained by 1,3-dipolar cycloaddition processes (Molchanov & Tran, 2013).
- Applications in Drug Design : These compounds have been added to the family of sterically constrained amino acids for use in chemistry, biochemistry, and drug design, emphasizing their potential role in pharmaceutical research (Radchenko, Grygorenko, & Komarov, 2010).
- Investigation of Spirocyclic Oxetane : Research also includes the synthesis of 2-oxa-6-azaspiro[3.3]heptane and its properties, with a focus on its improved solubility and stability as a sulfonic acid salt, providing access to a wider range of reaction conditions (Van der Haas et al., 2017).
Chemical Transformations
- Functionalization and Derivatization : Spirocyclic compounds like diisopropyl 2-tosyl-2-azaspiro[3.3]heptane-6,6-dicarboxylate are used as intermediates in the synthesis of novel compounds. For instance, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate is synthesized for further selective derivation on azetidine and cyclobutane rings, demonstrating its utility in accessing chemical space (Meyers et al., 2009).
- Photocycloaddition Reactions : Research has explored intermolecular cross-selective [2 + 2] photocycloaddition reactions using exocyclic arylidene oxetanes and cyclobutanes, providing access to polysubstituted 2-oxaspiro[3.3]heptane motifs. These motifs are of interest in medicinal chemistry as bioisosteres (Murray et al., 2021).
Propiedades
IUPAC Name |
dipropan-2-yl 2-(4-methylphenyl)sulfonyl-2-azaspiro[3.3]heptane-6,6-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO6S/c1-14(2)27-18(23)21(19(24)28-15(3)4)10-20(11-21)12-22(13-20)29(25,26)17-8-6-16(5)7-9-17/h6-9,14-15H,10-13H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTWAGXJADWMMCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3(C2)CC(C3)(C(=O)OC(C)C)C(=O)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-tert-butyl 3-ethyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3,5-dicarboxylate](/img/structure/B1406899.png)
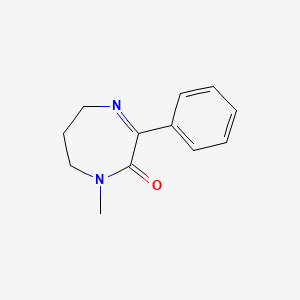
![(2R)-4-[(tert-butyldiphenylsilyl)oxy]-2-fluorocyclohexan-1-one](/img/structure/B1406901.png)
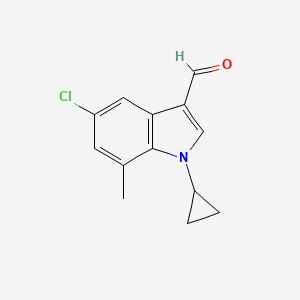
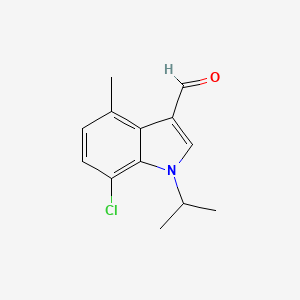

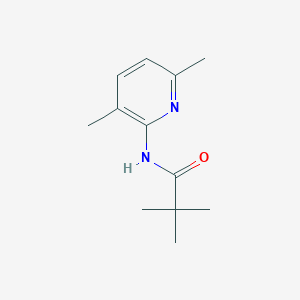
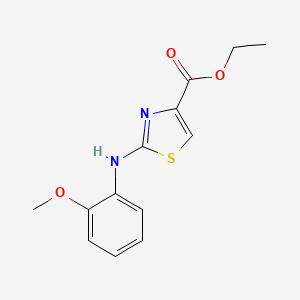

![[1-(2-Methoxyethyl)pyrrol-2-yl]methanolate](/img/structure/B1406915.png)
![2-Fluoro-4-[(oxolan-2-yl)methoxy]benzonitrile](/img/structure/B1406916.png)
amine](/img/structure/B1406917.png)

